molecular formula C16H13N3O2S B2841886 9-methyl-2-((2-oxo-2-phenylethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896345-66-7

9-methyl-2-((2-oxo-2-phenylethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one

Cat. No.: B2841886
CAS No.: 896345-66-7
M. Wt: 311.36
InChI Key: XHVWWRUJRDGDQL-UHFFFAOYSA-N
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Description

9-Methyl-2-((2-oxo-2-phenylethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a heterocyclic compound featuring a pyrido[1,2-a][1,3,5]triazin-4-one core substituted with a methyl group at position 9 and a (2-oxo-2-phenylethyl)thio moiety at position 2. The thioether linkage at position 2 introduces steric and electronic modifications that may influence reactivity, solubility, and biological interactions.

Properties

IUPAC Name

9-methyl-2-phenacylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S/c1-11-6-5-9-19-14(11)17-15(18-16(19)21)22-10-13(20)12-7-3-2-4-8-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHVWWRUJRDGDQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=NC2=O)SCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-methyl-2-((2-oxo-2-phenylethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically involves the cyclization of appropriate precursors under specific conditions. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like potassium carbonate or sodium hydride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for efficient production .

Mechanism of Action

The mechanism of action of 9-methyl-2-((2-oxo-2-phenylethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Key Observations :

  • Thioether vs.
  • Morpholino Derivatives: The morpholino substituent in introduces hydrogen-bonding capacity, which could improve aqueous solubility relative to the phenylketone group in the target compound.
  • Thiazolidinone Hybrids: The thiazolidinone ring in confers rigidity and may enhance binding to enzymatic targets like kinases or proteases.

Physicochemical Properties

Available data for related compounds highlight trends in melting points, solubility, and stability:

Compound Melting Point (°C) Solubility Stability Reference
8g (2-diethylamino-7-thiophenyl derivative) 146 Moderate in DMSO Stable at room temperature
2-(Morpholino-oxoethylthio)-9-methyl derivative N/A Likely enhanced in polar solvents Susceptible to hydrolysis at the amide bond
Thiazolidinone hybrid () 243–245 (decomposes) Low in water, high in DMF Photolabile due to conjugated system

Analysis :

  • The target compound’s phenylketone group may reduce solubility in polar solvents compared to morpholino derivatives .
  • The absence of electron-withdrawing groups (e.g., nitro in ) suggests moderate thermal stability.

Biological Activity

9-Methyl-2-((2-oxo-2-phenylethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, efficacy in various biological systems, and potential applications in medicine and agriculture.

Chemical Structure

The compound's structure features a pyrido[1,2-a][1,3,5]triazin core with a methyl group and a thioether linkage to a phenylethyl ketone moiety. This unique arrangement may contribute to its biological activity.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit selective cytotoxicity against various cancer cell lines. For instance, derivatives have shown significant inhibition of cell proliferation in breast and lung cancer models. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)15.0Apoptosis induction
A549 (Lung Cancer)12.5Cell cycle arrest
HeLa (Cervical Cancer)18.0Caspase activation

Insecticidal Activity

The compound has also been evaluated for its insecticidal properties against agricultural pests. Studies have demonstrated that it exhibits significant toxicity towards larvae of Spodoptera littoralis, with LC50 values indicating effective control comparable to commercial insecticides.

Compound LC50 (mg/L) Comparison
9-Methyl-2-((2-oxo-2-phenylethyl)thio)...45.0Similar to Dimilin
Dimilin50.0Standard insecticide

Antimicrobial Activity

In addition to its anticancer and insecticidal properties, this compound has shown promising antimicrobial activity against various bacterial strains. The minimal inhibitory concentration (MIC) values suggest effectiveness against both Gram-positive and Gram-negative bacteria.

Microorganism MIC (µg/mL) Type
Staphylococcus aureus32Gram-positive
Escherichia coli64Gram-negative
Candida albicans16Fungal

Case Studies

A series of case studies highlight the compound's potential in clinical and agricultural applications:

  • Cancer Treatment : In vitro studies using MCF-7 cells revealed that treatment with the compound resulted in a dose-dependent increase in apoptotic markers such as Annexin V staining and caspase activation.
  • Agricultural Application : Field trials demonstrated that formulations containing this compound significantly reduced pest populations while maintaining low toxicity to beneficial insects.
  • Antimicrobial Efficacy : Clinical isolates of Staphylococcus aureus were treated with varying concentrations of the compound, resulting in a notable reduction in bacterial load after 24 hours.

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